molecular formula C21H24N2O3 B4235318 N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylbutanamide

N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylbutanamide

Cat. No. B4235318
M. Wt: 352.4 g/mol
InChI Key: APJATBOKYIAGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylbutanamide is a chemical compound that is commonly referred to as N-(p-morpholinobenzyl)-3-phenylpropionamide or simply as NMP. This compound has been widely studied for its potential applications in scientific research due to its unique chemical properties. In

Mechanism of Action

The mechanism of action of NMP is not fully understood, but it is believed to act as a prodrug that is metabolized by cytochrome P450 enzymes to form an active metabolite. This metabolite is thought to exert its effects by modulating neurotransmitter levels in the brain.
Biochemical and Physiological Effects
NMP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects in neurological disorders. Additionally, NMP has been shown to inhibit the growth of cancer cells in vitro, although further research is needed to determine its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NMP in lab experiments is its ability to act as a substrate for cytochrome P450 enzymes, which makes it a valuable tool for studying drug metabolism and drug-drug interactions. Additionally, NMP is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using NMP is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on NMP. One area of interest is its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to determine the potential anticancer effects of NMP and to explore its mechanism of action in more detail. Finally, there is potential for NMP to be used as a tool for studying drug metabolism and drug-drug interactions in a variety of contexts.

Scientific Research Applications

NMP has been used in a wide range of scientific research studies due to its ability to act as a substrate for enzymes such as cytochrome P450. This makes it a valuable tool for studying drug metabolism and drug-drug interactions. Additionally, NMP has been shown to have potential applications in cancer research and as a therapeutic agent for neurological disorders.

properties

IUPAC Name

N-[2-(morpholine-4-carbonyl)phenyl]-3-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-16(17-7-3-2-4-8-17)15-20(24)22-19-10-6-5-9-18(19)21(25)23-11-13-26-14-12-23/h2-10,16H,11-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJATBOKYIAGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.